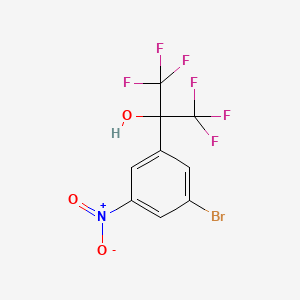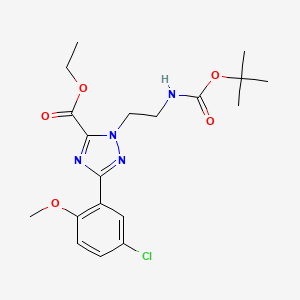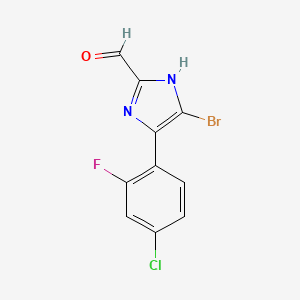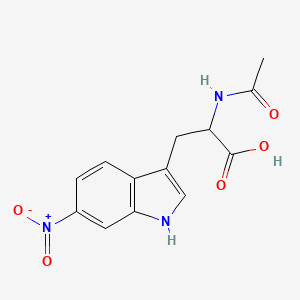![molecular formula C16H12F3N B13692047 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole](/img/structure/B13692047.png)
1-Methyl-2-[3-(trifluoromethyl)phenyl]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[3-(trifluoromethyl)phenyl]indole is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications in various fields. The trifluoromethyl group attached to the phenyl ring enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule in medicinal chemistry and other scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group to the indole structure .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high yield. Additionally, the use of environmentally friendly reagents like CF3SO2Na in metal-free conditions is gaining popularity for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TEMPO or BHT under specific conditions.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: TEMPO, BHT, and 1,4-benzoquinone are commonly used oxidizing agents.
Reduction: LiAlH4 and other hydride donors are typical reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-Methyl-2-[3-(trifluoromethyl)phenyl]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 1-Methyl-3-[3-(trifluoromethyl)phenyl]indole
- 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole
- 1-Methyl-2-[3-(trifluoromethyl)phenyl]ethylamine
Comparison: 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole stands out due to its unique trifluoromethyl group position, which significantly influences its chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability, lipophilicity, and biological activity, making it a more potent candidate for various applications .
Properties
Molecular Formula |
C16H12F3N |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
1-methyl-2-[3-(trifluoromethyl)phenyl]indole |
InChI |
InChI=1S/C16H12F3N/c1-20-14-8-3-2-5-12(14)10-15(20)11-6-4-7-13(9-11)16(17,18)19/h2-10H,1H3 |
InChI Key |
WKQUGCDJFNYDPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13691972.png)
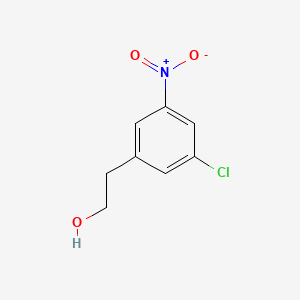



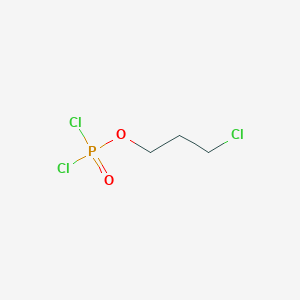
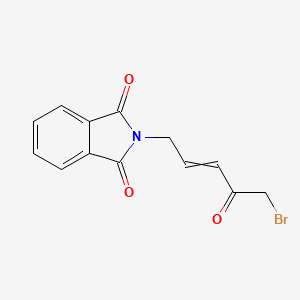
![1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct](/img/structure/B13692011.png)
